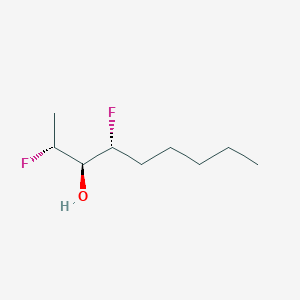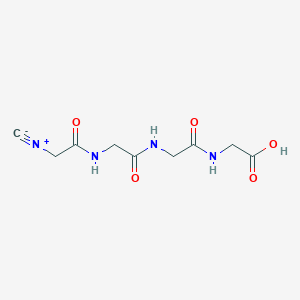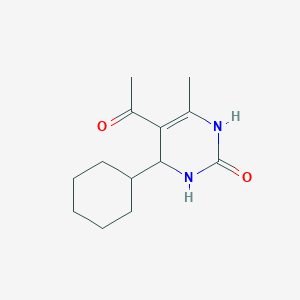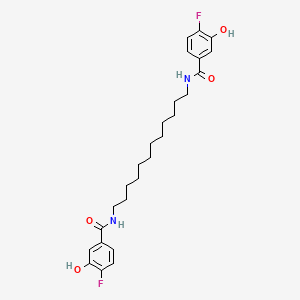
(2R,3S,4R)-2,4-difluorononan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S,4R)-2,4-difluorononan-3-ol is a chiral organic compound with the molecular formula C9H18F2O. This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a nonane backbone. The specific stereochemistry of the compound is denoted by the (2R,3S,4R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R)-2,4-difluorononan-3-ol typically involves the selective fluorination of a suitable precursor. One common method is the fluorination of a nonane derivative using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure regioselectivity and stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the preparation of the nonane backbone, followed by selective fluorination and subsequent purification steps. Advanced techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
(2R,3S,4R)-2,4-difluorononan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic substitution with sodium azide (NaN3) can yield the corresponding azide derivative.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in ether at reflux temperature.
Substitution: NaN3 in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of 2,4-difluorononan-3-one.
Reduction: Formation of 2,4-difluorononane.
Substitution: Formation of 2-azido-4-fluorononan-3-ol.
科学研究应用
(2R,3S,4R)-2,4-difluorononan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a fluorinated analog in biochemical studies to understand enzyme-substrate interactions.
Medicine: Explored for its potential use in the development of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
作用机制
The mechanism of action of (2R,3S,4R)-2,4-difluorononan-3-ol involves its interaction with specific molecular targets. The fluorine atoms can influence the compound’s electronic properties, enhancing its binding affinity to certain enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
相似化合物的比较
Similar Compounds
(2R,3S,4R)-2,4-dihydroxynonan-3-ol: Similar structure but with hydroxyl groups instead of fluorine atoms.
(2R,3S,4R)-2,4-dichlorononan-3-ol: Similar structure but with chlorine atoms instead of fluorine atoms.
(2R,3S,4R)-2,4-dibromononan-3-ol: Similar structure but with bromine atoms instead of fluorine atoms.
Uniqueness
The presence of fluorine atoms in (2R,3S,4R)-2,4-difluorononan-3-ol imparts unique properties such as increased lipophilicity, metabolic stability, and altered electronic characteristics. These properties make it distinct from its analogs with other halogens or hydroxyl groups, providing advantages in specific applications such as drug development and material science.
属性
CAS 编号 |
842126-58-3 |
|---|---|
分子式 |
C9H18F2O |
分子量 |
180.24 g/mol |
IUPAC 名称 |
(2R,3S,4R)-2,4-difluorononan-3-ol |
InChI |
InChI=1S/C9H18F2O/c1-3-4-5-6-8(11)9(12)7(2)10/h7-9,12H,3-6H2,1-2H3/t7-,8-,9+/m1/s1 |
InChI 键 |
XVRWWJNWARTZTL-HLTSFMKQSA-N |
手性 SMILES |
CCCCC[C@H]([C@H]([C@@H](C)F)O)F |
规范 SMILES |
CCCCCC(C(C(C)F)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(3,5-Di-tert-butylphenyl)methoxy]pyridine](/img/structure/B14208600.png)
![1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B14208602.png)
![Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-oxo-](/img/structure/B14208606.png)
![(2R)-2-Benzyl-1-[3,5-bis(trifluoromethyl)benzoyl]piperidin-4-one](/img/structure/B14208611.png)


![2-Furancarboxamide, N-[(2,3-dimethoxyphenyl)methyl]-5-nitro-](/img/structure/B14208631.png)
![2-(2-Bromophenyl)-6-(4-nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B14208632.png)

![N-[2-(Naphthalen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14208639.png)

![(4R)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14208650.png)

